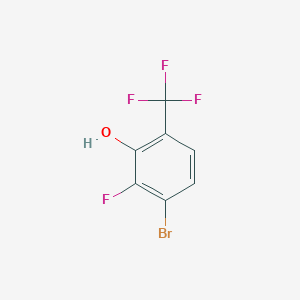

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Description

BenchChem offers high-quality 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXPBPTZTIQMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol, a halogenated and trifluoromethylated phenol derivative. Given the limited direct literature on this specific isomer, this document synthesizes information from closely related analogues, established chemical principles, and patent literature to offer expert insights for researchers, chemists, and professionals in drug development. The focus is on predicting its properties, outlining plausible synthetic routes, and discussing its potential as a valuable building block in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Phenolic Scaffolds

Halogenated and fluorinated organic molecules are cornerstones of modern chemical and pharmaceutical research. The incorporation of fluorine, and particularly the trifluoromethyl (-CF₃) group, into organic scaffolds can dramatically alter a molecule's physicochemical and biological properties. The -CF₃ group is a strong electron-withdrawing moiety that can increase metabolic stability, enhance binding affinity, and improve bioavailability of drug candidates.[1][2] Phenolic compounds, in turn, are versatile intermediates, serving as precursors for a wide array of chemical transformations, including etherification, esterification, and cross-coupling reactions.

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol combines these features, making it a potentially high-value intermediate. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the fluorine and trifluoromethyl groups modulate the electronic properties of the aromatic ring and the acidity of the phenolic proton. This unique substitution pattern offers a synthetically versatile platform for creating complex molecular architectures.

Molecular Structure and Physicochemical Properties

Predicted and Comparative Physicochemical Properties

| Property | Predicted/Known Value | Source/Rationale |

| Molecular Formula | C₇H₃BrF₄O | - |

| Molecular Weight | 259.00 g/mol | - |

| CAS Number | Not Found | Extensive database search |

| Appearance | Likely a solid at room temperature | Based on related brominated phenols |

| Boiling Point | ~180-210 °C (Predicted) | Based on isomer 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol (181.5±35.0°C)[3] and 3-Bromo-2-fluorophenol (207.4±20.0 °C)[4] |

| pKa | ~6-7 (Predicted) | The electron-withdrawing F and CF₃ groups will increase the acidity of the phenolic proton compared to phenol (pKa ~10). |

| Solubility | Soluble in organic solvents (e.g., DCM, Ether, Ethyl Acetate); sparingly soluble in water. | General property of substituted phenols. |

Synthesis and Reactivity

A plausible synthetic route to 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol would likely start from a more readily available precursor, such as 2-fluoro-6-(trifluoromethyl)aniline or 2-fluoro-6-(trifluoromethyl)phenol.

Proposed Synthetic Pathway

A logical approach involves the bromination of 2-fluoro-6-(trifluoromethyl)phenol. The directing effects of the substituents (-OH is ortho-, para-directing; -F is ortho-, para-directing; -CF₃ is meta-directing) need to be considered. The hydroxyl group is a strong activating group and will likely dominate the regioselectivity of the bromination.

Caption: Proposed synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination

This protocol is a generalized procedure based on the bromination of similar phenolic compounds.[5]

-

Preparation: Dissolve 1.0 equivalent of 2-fluoro-6-(trifluoromethyl)phenol in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of 1.0 equivalent of bromine (Br₂) in the same solvent to the cooled phenol solution dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash with brine.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol isomer.

Expected Reactivity

-

O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively.

-

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the C3 position.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups may activate the ring for SNAr reactions under specific conditions, although this is generally less facile than with nitro-substituted rings.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the key features of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrum can be predicted based on established principles and data from analogous compounds.[2][6][7][8]

¹H NMR

-

Aromatic Protons (2H): Two doublets or doublet of doublets are expected in the aromatic region (~6.8-7.5 ppm), showing coupling to each other and potentially to the fluorine atom.

-

Phenolic Proton (1H): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration (~5-8 ppm). This peak will disappear upon shaking the sample with D₂O.

¹³C NMR

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-160 ppm). The carbons attached to fluorine and the trifluoromethyl group will show characteristic C-F couplings. The carbon attached to the -CF₃ group will appear as a quartet.

-

C-OH: The carbon bearing the hydroxyl group will be in the downfield region of the aromatic signals.

-

C-Br: The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon.

¹⁹F NMR

-

-CF₃ Group: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Aromatic -F: A multiplet is expected for the single fluorine atom on the ring, showing coupling to the nearby aromatic protons.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 intensity) will be observed at m/z 258 and 260.

-

Fragmentation: Common fragmentation pathways for phenols include the loss of CO and the α-cleavage of substituents.

Applications in Research and Development

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a prime candidate for use as a building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.

Caption: Potential applications and key reactions of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol.

-

Drug Discovery: This compound can be used as a key intermediate in the synthesis of novel bioactive molecules. The trifluoromethyl group is present in numerous FDA-approved drugs, where it often enhances efficacy and pharmacokinetic properties.[1][2] The phenolic moiety can be transformed into an ether linkage, a common motif in many pharmaceuticals.

-

Agrochemicals: The unique combination of halogens makes this a valuable precursor for herbicides, fungicides, and insecticides, where these functional groups are known to contribute to biological activity.

-

Advanced Materials: Fluorinated aromatics are used in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties.

Safety and Handling

No specific safety data sheet (MSDS) is available for 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol. However, based on the known hazards of structurally related compounds such as other brominated and fluorinated phenols, the following precautions are strongly advised:

-

Hazard Classification (Predicted): Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol represents a highly functionalized and synthetically versatile building block. While specific experimental data for this compound is scarce, a thorough analysis of its structural analogues allows for reliable predictions of its properties, reactivity, and spectroscopic signatures. The proposed synthetic pathway via electrophilic bromination offers a practical route to its preparation. For researchers in drug discovery and materials science, this molecule holds significant potential for the development of novel and improved chemical entities. As with any new compound, all experimental work should be conducted with appropriate safety precautions.

References

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

SpectraBase. (n.d.). 3-BROMO-2-FLUOROPHENOL. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

-

MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Google Patents. (n.d.). US4155940A - M-Bromo-benzotrifluorides.

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved January 26, 2026, from [Link]

Sources

- 1. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

- 2. 3-Bromophenol(591-20-8) 1H NMR [m.chemicalbook.com]

- 3. 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol [myskinrecipes.com]

- 4. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. magritek.com [magritek.com]

- 8. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

electrophilic aromatic substitution of 2-fluoro-6-(trifluoromethyl)phenol

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Fluoro-6-(trifluoromethyl)phenol

Introduction: The Strategic Importance of a Multifaceted Arene

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating metabolic stability, binding affinity, and bioavailability.[1] The compound 2-fluoro-6-(trifluoromethyl)phenol (CAS No. 239135-50-3) represents a particularly valuable building block, presenting a unique convergence of electronic and steric influences on a phenolic backbone.[2] This guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) reactions of this substrate. We will dissect the interplay of the hydroxyl, fluoro, and trifluoromethyl substituents to predict and rationalize the regiochemical outcomes of common EAS reactions, offering both mechanistic insights and practical, field-tested protocols for researchers and development professionals.

Part 1: Decoding the Directing Effects - A Tripartite Electronic Tug-of-War

The reactivity and regioselectivity of an electrophilic attack on the 2-fluoro-6-(trifluoromethyl)phenol ring are governed by the combined influence of its three distinct substituents.[3] Understanding the individual contributions of the hydroxyl (-OH), fluoro (-F), and trifluoromethyl (-CF3) groups is paramount to predicting the reaction's outcome.

-

The Hydroxyl (-OH) Group: As a substituent, the hydroxyl group is a powerful activating group and an ortho, para-director.[4][5] This is due to the dominance of its electron-donating resonance effect (+M), where the oxygen's lone pairs delocalize into the aromatic π-system, increasing the electron density at the ortho and para positions.[5] This resonance donation far outweighs its inductive electron-withdrawing effect (-I), making the ring significantly more nucleophilic than benzene.[6]

-

The Fluoro (-F) Group: Halogens present a classic conflict between inductive and resonance effects. Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, like the hydroxyl group, it possesses lone pairs that can participate in resonance donation (+M). While this +M effect is weaker than its -I effect (making the group deactivating overall), it still serves to direct incoming electrophiles to the ortho and para positions.[4]

-

The Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful deactivating group and a meta-director.[7] Its deactivating nature stems from a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms.[7] Unlike -OH and -F, it has no lone pairs to donate and thus cannot engage in a +M resonance effect, making its deactivating influence profound.[7]

Synergistic Prediction of Regioselectivity

The ultimate site of electrophilic attack is determined by the consensus of these directing effects. The hydroxyl group at C1 is the most powerful activating group and will dictate the primary outcome.

-

-OH Group (at C1): Strongly directs to para (C4) and ortho (C2, C6). Both ortho positions are already substituted. Therefore, the -OH group funnels electrophilic attack almost exclusively to the C4 position.

-

-F Group (at C2): Directs to para (C5) and ortho (C1, C3). The C1 position is blocked.

-

-CF3 Group (at C6): Strongly deactivates the ring and directs to its meta positions (C2, C4). The C2 position is blocked.

Part 2: Visualization of Electronic Directing Effects

To visually synthesize the complex electronic influences on the 2-fluoro-6-(trifluoromethyl)phenol ring, the following diagram illustrates the directing forces of each substituent.

Caption: Directing influences on the 2-fluoro-6-(trifluoromethyl)phenol ring.

Part 3: Key Electrophilic Aromatic Substitution Protocols

The following sections detail methodologies for common EAS reactions. The causality behind reagent choice and reaction conditions is explained to provide a robust, self-validating framework for experimentation.

A. Halogenation: Regioselective Bromination

The synthesis of 4-bromo-2-fluoro-6-(trifluoromethyl)phenol serves as a prime example of the predicted C4 selectivity.[1] Due to the activated nature of the phenol ring, harsh Lewis acid catalysts are unnecessary and can be counterproductive.

Protocol: Synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

-

System Preparation: To a solution of 2-fluoro-6-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add the vessel to an ice bath at 0 °C.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes. The use of NBS provides a controlled, low concentration of electrophilic bromine, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-bromo product.

B. Nitration

Nitration introduces a nitro (-NO2) group, a versatile handle for further functionalization. Given the presence of a phenol, which is sensitive to oxidation, conditions must be chosen carefully to favor nitration over degradation. Using a milder nitrating agent or dilute nitric acid is often preferred over the aggressive H2SO4/HNO3 mixture.[8]

Protocol: Synthesis of 2-Fluoro-4-nitro-6-(trifluoromethyl)phenol

-

System Preparation: Dissolve 2-fluoro-6-(trifluoromethyl)phenol (1.0 eq.) in glacial acetic acid in a three-neck flask and cool the solution to 0-5 °C in an ice-salt bath.

-

Reagent Addition: Add a pre-cooled solution of nitric acid (1.1 eq.) in glacial acetic acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. The acetic acid medium moderates the reactivity of the nitric acid.

-

Reaction Monitoring: Stir the mixture at low temperature for 1-2 hours. Progress should be monitored via TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will often precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification. An example of a similar compound, 2-Nitro-6-(trifluoromethyl)phenol, has a reported melting point of 71.2-72.0 °C, which can serve as a comparative reference.[9]

C. Friedel-Crafts Reactions: A Cautionary Note

Classic Friedel-Crafts alkylation and acylation reactions are often challenging with phenolic substrates.[10] The Lewis acid catalyst (e.g., AlCl3) can coordinate with the lone pairs of the phenolic oxygen, leading to two primary complications:

-

Deactivation: The complexation forms a positive charge on the oxygen, transforming the strongly activating -OH group into a deactivating group.

-

O-Acylation/Alkylation: The reaction can occur on the phenolic oxygen to form an ester or ether, rather than on the aromatic ring (C-acylation/alkylation).[10]

While the Fries rearrangement can sometimes be used to convert O-acylated products to the desired C-acylated ketones, direct C-acylation often requires alternative methods such as using weaker Lewis acids or performing the reaction in solvents like hexafluoro-2-propanol (HFIP), which can promote the reaction without a traditional catalyst.[11][12]

Part 4: Summary of Predicted Regiochemical Outcomes

The following table summarizes the expected major products for the , based on the mechanistic principles discussed.

| Reaction Type | Electrophile (E+) | Predicted Major Product | Rationale |

| Bromination | Br⁺ | 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol | The -OH group is a powerful para-director, making C4 the most activated site. |

| Nitration | NO₂⁺ | 2-Fluoro-4-nitro-6-(trifluoromethyl)phenol | Strong directing effect of the -OH group to the C4 position. |

| Sulfonation | SO₃ | 3-Fluoro-5-(trifluoromethyl)-4-hydroxybenzenesulfonic acid | The -OH group directs the bulky sulfonyl group to the least hindered para position (C4). |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2-fluoro-6-(trifluoromethyl)phenol | If C-acylation is achieved, it will occur at the electronically favored C4 position. Significant potential for O-acylation side-product. |

Conclusion

The is a textbook case of synergistic substituent effects. The powerful activating and para-directing hydroxyl group serves as the primary determinant of regioselectivity, overwhelmingly favoring substitution at the C4 position. While the fluoro and trifluoromethyl groups modulate the overall reactivity of the ring, their directing influences are secondary to that of the phenol. For synthetic chemists, this predictable selectivity makes 2-fluoro-6-(trifluoromethyl)phenol an excellent substrate for the controlled synthesis of tetra-substituted aromatic compounds, providing a reliable platform for building molecular complexity in pharmaceutical and agrochemical research.

References

- Title: Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride Source: Google Patents URL

-

Title: Directing Effects in Electrophilic Aromatic Substitution Reactions Source: Organic Chemistry Tutor URL: [Link]

-

Title: 16.4: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]

-

Title: Directive Influence of Groups on Electrophilic Aromatic Substitution Source: Aakash Institute URL: [Link]

-

Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

-

Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

-

Title: Directing Effects Source: ChemTalk URL: [Link]

-

Title: 15.2: Regioselectivity in Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction Source: ACS Publications URL: [Link]

-

Title: Organofluorine chemistry Source: Wikipedia URL: [Link]

-

Title: Penta-fluorophenol: a Smiles rearrangement-inspired cysteine-selective fluorescent probe for imaging of human glioblastoma Source: PubMed URL: [Link]

-

Title: Friedel–Crafts reaction of phenol Source: Chemistry Stack Exchange URL: [Link]

-

Title: Regioselectivity in Electrophilic Aromatic Substitutions Source: YouTube URL: [Link]

-

Title: 14.3. Substituent Effects Source: Lumen Learning URL: [Link]

-

Title: 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol Source: MySkinRecipes URL: [Link]

-

Title: 16.5: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL: [Link]

-

Title: A comparison of regioselectivity in electrophilic aromatic substitution... Source: ResearchGate URL: [Link]

-

Title: Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction Source: ResearchGate URL: [Link]

-

Title: Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors Source: University of Southampton ePrints URL: [Link]

- Title: Process for producing 2-fluoro-6-(trifluoromethyl)

-

Title: Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory Source: Royal Society of Chemistry URL: [Link]

-

Title: Electrophilic aromatic substitution Source: Wikipedia URL: [Link]

-

Title: Friedel-Crafts Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones Source: ACS Publications URL: [Link]

-

Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

-

Title: NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE Source: SID URL: [Link]

-

Title: 2-Trifluoromethylphenol Source: PubChem URL: [Link]

- Title: Nitration process for phenolic compounds Source: Google Patents URL

-

Title: Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol Source: Medium URL: [Link]

Sources

- 1. 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol [myskinrecipes.com]

- 2. 2-Fluoro-6-(trifluoromethyl)phenol, CasNo.239135-50-3 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. US3519693A - Nitration process for phenolic compounds - Google Patents [patents.google.com]

- 9. 2-Nitro-6-(trifluoromethyl)phenol | 1548-62-5 [sigmaaldrich.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Application Note: Strategies for the Etherification of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol with Primary Alcohols

Abstract

The synthesis of aryl alkyl ethers is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. This application note provides a detailed guide for the etherification of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol, a sterically hindered and electronically demanding substrate, with various primary alcohols. We present two robust and validated protocols: the classical Williamson Ether Synthesis and the versatile Mitsunobu Reaction. This guide delves into the mechanistic rationale behind each method, offering field-proven insights into optimizing reaction conditions, overcoming common challenges, and ensuring high-yield, reproducible outcomes. Detailed step-by-step protocols, data interpretation, and troubleshooting are provided to equip researchers in drug development and chemical synthesis with the necessary tools for success.

Introduction: The Challenge of Hindered, Electron-Deficient Phenols

Aryl alkyl ethers are prevalent structural motifs in a vast array of biologically active molecules. The specific substrate, 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol, presents a unique synthetic challenge due to its distinct electronic and steric properties. The presence of three powerful electron-withdrawing groups (EWG) on the aromatic ring—bromine, fluorine, and a trifluoromethyl group—significantly increases the acidity of the phenolic proton.[1] This enhanced acidity (lower pKa) facilitates its deprotonation to the corresponding phenoxide, a critical step in many etherification reactions.

However, the ortho-fluoro and ortho-trifluoromethyl substituents impose considerable steric hindrance around the nucleophilic oxygen atom. This bulkiness can impede the approach of electrophiles, potentially slowing down reaction rates and requiring carefully optimized conditions to achieve efficient conversion. This guide focuses on two primary, reliable methods for overcoming these challenges: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Mechanistic Considerations & Strategy Selection

The choice of synthetic strategy is paramount and depends on the specific primary alcohol, available laboratory equipment, and tolerance for different reagent types.

The Williamson Ether Synthesis: A Classic SN2 Approach

The Williamson ether synthesis is a robust and cost-effective method that proceeds via a two-step sequence: deprotonation of the phenol followed by a nucleophilic substitution (SN2) reaction.[2]

-

Deprotonation: The acidic phenol is treated with a base to generate the nucleophilic phenoxide anion. Given the high acidity of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. For less reactive systems or to ensure complete deprotonation, a strong, non-nucleophilic base like sodium hydride (NaH) is an excellent choice.[2]

-

Nucleophilic Attack: The resulting phenoxide attacks a primary alkyl electrophile (typically an alkyl halide or sulfonate), displacing the leaving group in a classic SN2 fashion.[3] For primary alcohols, the corresponding alkyl bromides or iodides are ideal electrophiles due to their high reactivity.

The SN2 nature of this reaction dictates that it works best with unhindered electrophiles, making it perfectly suited for primary alcohols.[2]

Figure 1: General mechanism of the Williamson Ether Synthesis.

The Mitsunobu Reaction: A Redox-Based Alternative

The Mitsunobu reaction provides a powerful, one-pot method for converting a primary alcohol directly into an ether without prior activation.[4] This reaction relies on a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

The mechanism is initiated by the formation of a betaine intermediate from PPh₃ and DEAD. This intermediate protonates the phenol, making it a better nucleophile. The alcohol is then activated by the phosphine, forming an oxyphosphonium salt, which is an excellent leaving group.[5] The phenoxide then displaces the activated alcohol via an SN2 reaction, leading to the desired ether with clean inversion of configuration at the alcohol's stereocenter (though this is not observable for primary alcohols).[4][6]

This method is particularly valuable for its mild conditions, but can be challenging with sterically hindered substrates. However, modifications such as increased concentration and sonication have been shown to dramatically accelerate the reaction for hindered systems.[7]

Figure 2: Simplified workflow of the Mitsunobu Reaction.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly flammable and reacts violently with water; handle under an inert atmosphere. DEAD and DIAD are toxic and potential sensitizers.

Protocol 1: Williamson Ether Synthesis

This protocol describes the etherification of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol with 1-butanol using sodium hydride.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol | 275.02 | 2.0 | 550 mg | Starting material |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.4 (1.2 eq) | 96 mg | Handle under N₂ or Ar |

| 1-Bromobutane | 137.02 | 2.2 (1.1 eq) | 301 mg (0.24 mL) | Electrophile |

| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 10 mL | Reaction solvent |

Step-by-Step Procedure

-

Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the sodium hydride dispersion (96 mg, 2.4 mmol).

-

Solvent Addition: Add anhydrous DMF (5 mL) via syringe and stir the suspension.

-

Phenol Addition: Dissolve 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol (550 mg, 2.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath).

-

Deprotonation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed. The solution should become clear or slightly colored, indicating formation of the sodium phenoxide.

-

Electrophile Addition: Cool the reaction mixture back to 0 °C and add 1-bromobutane (0.24 mL, 2.2 mmol) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl butyl ether.

Protocol 2: Mitsunobu Reaction

This protocol details the etherification of the title phenol with ethanol.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol | 275.02 | 1.0 | 275 mg | Starting material |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 (1.5 eq) | 393 mg | Solid |

| Ethanol | 46.07 | 1.5 (1.5 eq) | 87 µL | Anhydrous |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 (1.5 eq) | 295 µL | Liquid; add last and dropwise |

| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL | Reaction solvent |

Step-by-Step Procedure

-

Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol (275 mg, 1.0 mmol), triphenylphosphine (393 mg, 1.5 mmol), and anhydrous THF (10 mL).

-

Alcohol Addition: Add anhydrous ethanol (87 µL, 1.5 mmol) and stir the solution until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

DIAD Addition: Add DIAD (295 µL, 1.5 mmol) dropwise over 10-15 minutes. A color change (typically to a yellow or orange hue) and slight exotherm may be observed. Critical: Slow addition is key to prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The primary challenge is removing the triphenylphosphine oxide and DIAD-hydrazine byproducts.

-

Method A (Direct Chromatography): Directly purify the crude residue by flash column chromatography. This is often effective but may require careful selection of the eluent system.

-

Method B (Precipitation): Dissolve the crude residue in a minimal amount of dichloromethane and add cold hexanes or diethyl ether to precipitate out the bulk of the triphenylphosphine oxide. Filter the solids and concentrate the filtrate before proceeding with column chromatography.

-

Results & Troubleshooting

Successful etherification can be confirmed by standard analytical techniques. In ¹H NMR, the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the alkyl chain (e.g., a triplet around 4.0 ppm for an -O-CH₂- group) are key indicators.

Expected Outcomes & Troubleshooting Guide

| Observation | Potential Cause | Suggested Solution |

| Low or No Conversion | (Williamson): Ineffective deprotonation; inactive alkyl halide. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure reagents are anhydrous. Add a catalytic amount of sodium iodide (NaI) to convert alkyl bromide to the more reactive iodide in situ.[8] |

| (Mitsunobu): Steric hindrance; impure reagents. | Ensure all reagents are pure and anhydrous. Increase the reaction concentration. For very hindered systems, sonication can significantly improve reaction rates.[7] Consider gently warming the reaction (e.g., to 40 °C) after the initial addition at 0 °C. | |

| Complex Mixture of Products | (Williamson): Side reactions due to moisture or reactive impurities. | Ensure rigorous anhydrous and inert conditions. Purify starting materials if necessary. |

| (Mitsunobu): Incorrect order of addition; reaction too fast/hot. | Always add the azodicarboxylate (DEAD/DIAD) last and dropwise at 0 °C. Maintain cooling during the addition to control the initial exotherm. | |

| Difficult Purification | (Mitsunobu): High polarity of triphenylphosphine oxide byproduct. | Use the precipitation method described in Protocol 2. Alternatively, specialized purification techniques such as using polymer-supported PPh₃ or fluorous-tagged reagents can simplify work-up.[5] |

Conclusion

The etherification of the sterically and electronically challenging 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol with primary alcohols can be achieved with high efficiency using either the Williamson Ether Synthesis or the Mitsunobu Reaction. The Williamson method is a cost-effective and scalable approach, ideal when the corresponding alkyl halide is readily available. The Mitsunobu reaction offers greater flexibility and milder conditions, allowing for the direct use of alcohols, which is advantageous for complex or sensitive substrates. By understanding the mechanistic underpinnings and adhering to the detailed protocols herein, researchers can confidently synthesize these valuable molecular building blocks for application in drug discovery and materials science.

References

- National Center for Biotechnology Information. (2024). Alcohols, Phenols and Ethers. In: NCERT Books.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Organic Chemistry Portal. Ether synthesis by etherification (alkylation).

- Shen, D., et al. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition.

- Ball, M., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews.

- Bao, W., et al. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry.

- Google Patents. (1984). Etherification of phenols.

- Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation).

- Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation).

- Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.

- Khalafi-Nezhad, A., et al. (2005). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications.

- Reddy, K. L., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.

- Kaur, N. (2016). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry.

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

- Organic Chemistry Portal. (2019). Mitsunobu Reaction.

- Chemistry Steps. Mitsunobu Reaction.

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4487975A - Etherification of phenols - Google Patents [patents.google.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on performing nucleophilic aromatic substitution (SNAr) reactions on 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol. This highly functionalized phenol is a valuable building block in medicinal chemistry and materials science, owing to its unique substitution pattern that allows for selective modification. These application notes delve into the underlying mechanistic principles, offer detailed experimental protocols for substitution with various nucleophiles, and provide insights into reaction optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to effectively utilize this versatile substrate in their synthetic endeavors.

Introduction: The Strategic Value of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol in Synthesis

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a strategically important starting material due to the orthogonal reactivity of its substituents. The presence of strong electron-withdrawing groups, namely the trifluoromethyl and fluoro substituents, significantly activates the aromatic ring towards nucleophilic attack.[1][2] This activation, coupled with the presence of two potential leaving groups (bromo and fluoro), allows for selective and controlled introduction of a wide range of nucleophiles, leading to diverse molecular architectures. The resulting substituted phenols are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Understanding the principles of nucleophilic aromatic substitution on this specific substrate is therefore crucial for its effective application.

Mechanistic Insights: Predicting Regioselectivity and Reactivity

Nucleophilic aromatic substitution (SNAr) reactions proceed via a two-step addition-elimination mechanism.[3][4] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5] The aromaticity of the ring is then restored by the departure of a leaving group.

The regioselectivity and rate of the SNAr reaction on 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol are governed by the interplay of the electronic effects of its substituents:

-

Activating Groups: The trifluoromethyl (-CF3) and fluoro (-F) groups are potent electron-withdrawing groups that activate the ring for nucleophilic attack by lowering its electron density.[1][6] This effect is most pronounced at the ortho and para positions relative to these groups.

-

The Phenolic Hydroxyl Group: The hydroxyl (-OH) group is an activating group for electrophilic aromatic substitution but can be deprotonated under basic conditions to form a phenoxide. This phenoxide is a powerful electron-donating group and would deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions on phenols are typically carried out under conditions where the hydroxyl group remains protonated or is protected.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[4] Consequently, the best leaving groups are those that are most electronegative and can best stabilize the intermediate through induction. This leads to an unusual trend in leaving group ability: F > Cl > Br > I.[2][7]

Based on these principles, the fluorine atom at the C2 position is the most likely site for nucleophilic attack on 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol. The strong inductive effect of the fluorine atom makes the C2 position highly electrophilic, and fluoride is an excellent leaving group in SNAr reactions.[1][7] The trifluoromethyl group at the C6 position further activates the ring, and its ortho relationship to the fluorine enhances this effect. While the bromine at C3 is also a potential leaving group, its departure is kinetically less favorable compared to fluoride in this context.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the nucleophilic aromatic substitution on 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol, highlighting the formation of the key Meisenheimer intermediate.

Caption: Proposed SNAr mechanism on 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol.

Experimental Protocols

The following protocols are provided as a starting point for conducting SNAr reactions on 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol with common classes of nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary to achieve the desired outcome for specific substrates.

Protocol 1: Substitution with Amine Nucleophiles

This protocol describes a general procedure for the reaction of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol with primary or secondary amines.

Materials:

-

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol (1.0 eq).

-

Add the amine nucleophile (1.2 - 2.0 eq) and the base (K2CO3 or Cs2CO3, 2.0 - 3.0 eq).

-

Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1 - 0.5 M.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Solvent | DMF, DMSO | High-boiling polar aprotic solvents facilitate SNAr reactions. |

| Base | K2CO3, Cs2CO3 | To scavenge the HF formed during the reaction. |

| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier. |

| Equivalents of Nucleophile | 1.2 - 2.0 | An excess of the nucleophile drives the reaction to completion. |

Protocol 2: Substitution with Thiol Nucleophiles

This protocol outlines a general procedure for the reaction with thiol nucleophiles.

Materials:

-

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol

-

Thiol nucleophile (e.g., thiophenol, benzyl thiol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

| Parameter | Recommended Condition | Rationale |

| Base | NaH, t-BuOK | Strong bases are required to deprotonate the thiol to form the more nucleophilic thiolate. |

| Solvent | THF, DMF | Polar aprotic solvents that are compatible with strong bases. |

| Temperature | 0 °C to room temperature | The initial deprotonation is exothermic and controlled at low temperature. The substitution can often proceed at room temperature. |

Protocol 3: Substitution with Alkoxide and Phenoxide Nucleophiles

This protocol provides a general method for the reaction with alcohol and phenol nucleophiles.

Materials:

-

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol

-

Alcohol or phenol nucleophile (e.g., methanol, phenol)

-

Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

-

Anhydrous THF or DMF

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

-

Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate and purify the crude product by flash chromatography.

| Parameter | Recommended Condition | Rationale |

| Base | NaH, t-BuOK | Generates the more potent alkoxide or phenoxide nucleophile. |

| Solvent | THF, DMF | Suitable polar aprotic solvents for this type of reaction. |

| Temperature | 60-80 °C | Heating is often required to drive the reaction with less reactive alkoxides or phenoxides. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Insufficient activation, low reaction temperature, or weak nucleophile. | Increase the reaction temperature. Use a more polar aprotic solvent like DMSO. If using a weak nucleophile, consider using a stronger base to generate a more potent nucleophile. |

| Formation of multiple products | Competing substitution at the bromine position or side reactions. | Lower the reaction temperature to improve selectivity. Carefully analyze the products to identify the site of substitution. Protecting the phenolic hydroxyl group may be necessary in some cases. |

| Decomposition of starting material | High reaction temperature or incompatible reagents. | Reduce the reaction temperature. Ensure all reagents and solvents are of high purity and anhydrous where specified. |

Conclusion

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. By understanding the underlying electronic effects of the substituents, researchers can rationally design and execute selective C-N, C-S, and C-O bond-forming reactions. The protocols provided herein serve as a robust starting point for the synthesis of a diverse array of functionalized phenol derivatives for applications in drug discovery and materials science. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific transformations.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

OSTI.gov. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

-

ResearchGate. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

-

MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

-

OpenStax. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. Retrieved from [Link]

-

ACS Publications. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Retrieved from [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for the Synthesis of Substituted Benzofurans from 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of substituted benzofurans, a privileged scaffold in medicinal chemistry, utilizing the strategically functionalized starting material, 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol. This guide is designed to offer not just a step-by-step protocol, but also the underlying scientific rationale for the proposed synthetic strategy, empowering researchers to adapt and optimize the methodology for their specific needs.

Introduction: The Significance of Substituted Benzofurans

Benzofuran derivatives are a cornerstone in drug discovery and development, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on a versatile and efficient synthetic route to novel 4-fluoro-7-(trifluoromethyl)benzofurans, a class of compounds with high potential for pharmaceutical applications.

Synthetic Strategy: A Palladium/Copper-Catalyzed Tandem Approach

The proposed synthesis hinges on a powerful and widely utilized transformation in organic chemistry: a tandem Sonogashira cross-coupling and intramolecular cyclization reaction. This one-pot or two-step sequence offers an efficient route to the benzofuran core from readily available starting materials.

Diagram of the Overall Synthetic Workflow:

Caption: Proposed synthetic workflow for substituted benzofurans.

Part 1: Sonogashira Cross-Coupling Reaction

The initial step involves the selective coupling of the aryl bromide moiety of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol with a terminal alkyne. The Sonogashira reaction is the method of choice for this transformation due to its high efficiency and functional group tolerance.

Mechanistic Insights

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.

Diagram of the Sonogashira Catalytic Cycle:

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

The reactivity of aryl halides in the rate-determining oxidative addition step follows the trend I > Br > Cl > F. This inherent selectivity ensures that the Sonogashira coupling occurs exclusively at the C-Br bond of our starting material, leaving the C-F bond intact. The strong electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl groups are anticipated to enhance the electrophilicity of the carbon bearing the bromine atom, thereby facilitating the oxidative addition to the palladium(0) catalyst.

Experimental Protocol: Sonogashira Coupling

This protocol is a general starting point and may require optimization based on the specific terminal alkyne used.

Materials and Reagents:

| Reagent | CAS Number | Supplier (Example) | Notes |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol | N/A | Custom Synthesis | Handle with care in a fume hood. |

| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | Sigma-Aldrich | Ensure purity and dryness. |

| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | Strem Chemicals | Store under an inert atmosphere. |

| CuI (Copper(I) iodide) | 7681-65-4 | Acros Organics | Use freshly purchased or purified material. |

| Triethylamine (Et₃N) | 121-44-8 | Fisher Scientific | Distill from CaH₂ before use. |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | EMD Millipore | Use freshly distilled from sodium/benzophenone or from a solvent purification system. |

Procedure:

-

To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous THF (5 mL per mmol of the phenol) and degassed triethylamine (3.0 eq.) via syringe.

-

Add the terminal alkyne (1.2 eq.) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or taken directly to the next step.

Part 2: Intramolecular Cyclization

The intermediate 2-alkynylphenol undergoes a 5-endo-dig cyclization to form the desired benzofuran ring. This step can often be achieved in the same pot as the Sonogashira coupling by modifying the reaction conditions, or as a separate step after isolation of the intermediate.

Mechanistic Considerations

The intramolecular cyclization is typically base-mediated. The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide acts as a nucleophile, attacking the proximal carbon of the alkyne. The presence of the electron-withdrawing fluoro group at the ortho position can influence the acidity of the phenol and the nucleophilicity of the resulting phenoxide.

Diagram of the Intramolecular Cyclization:

Caption: Mechanism of the base-mediated intramolecular cyclization.

Experimental Protocol: One-Pot Tandem Sonogashira Coupling and Cyclization

This one-pot procedure is generally more efficient as it avoids an intermediate purification step.

Materials and Reagents:

-

Same as for the Sonogashira coupling, with the addition of a stronger base for the cyclization if needed (e.g., potassium carbonate).

Procedure:

-

Follow steps 1-4 of the Sonogashira coupling protocol.

-

After the addition of the terminal alkyne, add a suitable base for the cyclization, such as K₂CO₃ (2.0 eq.).

-

Heat the reaction mixture to 80-100 °C and monitor for the formation of the final benzofuran product by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and work up as described in steps 6-8 of the Sonogashira protocol.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Products and Characterization

The reaction of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol with various terminal alkynes is expected to yield a library of substituted 4-fluoro-7-(trifluoromethyl)benzofurans.

Table of Expected Products:

| Entry | Terminal Alkyne (R) | Product Structure | Expected Product Name |

| 1 | Phenyl | 4-Fluoro-2-phenyl-7-(trifluoromethyl)benzofuran | |

| 2 | n-Butyl | 2-Butyl-4-fluoro-7-(trifluoromethyl)benzofuran | |

| 3 | Trimethylsilyl | 4-Fluoro-2-(trimethylsilyl)-7-(trifluoromethyl)benzofuran | |

| 4 | Cyclohexyl | 2-Cyclohexyl-4-fluoro-7-(trifluoromethyl)benzofuran |

Characterization:

The synthesized benzofurans should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the products.

-

¹⁹F NMR Spectroscopy: To confirm the presence and chemical environment of the fluorine and trifluoromethyl groups.

-

Mass Spectrometry (GC-MS or LC-MS): To determine the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting and Optimization

-

Low Yield of Sonogashira Coupling: If the coupling reaction is sluggish, consider using a more active palladium catalyst (e.g., Pd(PPh₃)₄), a different phosphine ligand (e.g., XPhos), or a higher reaction temperature. Ensure all reagents and solvents are scrupulously dry and the reaction is performed under a strict inert atmosphere.

-

Incomplete Cyclization: If the 2-alkynylphenol intermediate is isolated and the subsequent cyclization is slow, a stronger base (e.g., NaH or KHMDS) may be required. Alternatively, thermal cyclization in a high-boiling solvent like DMF or toluene can be attempted.

-

Side Reactions: The formation of alkyne homocoupling products (Glaser coupling) can be minimized by ensuring anaerobic conditions.

Safety Precautions

-

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol and other halogenated phenols are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024 . [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020 . [Link]

-

One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 2008 . [Link]

Technical Support Center: Suzuki Coupling of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges associated with the low yield of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol, a particularly challenging substrate due to its electronic and steric properties. Here, we will delve into the mechanistic nuances and provide actionable, field-proven strategies to enhance your reaction outcomes.

I. Troubleshooting Guide: Diagnosing Low Yields

Encountering low yields with a substrate like 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a common challenge. The combination of an electron-withdrawing trifluoromethyl group and a sterically hindering ortho-fluoro substituent can significantly impact the reaction's efficiency.[1][2] This section provides a structured approach to diagnosing and resolving these issues.

Quick-Reference Troubleshooting Table

| Symptom | Potential Cause(s) | Recommended Solution(s) | Rationale |

| No or minimal product formation | 1. Inactive Catalyst | - Use a pre-catalyst or activate the catalyst in situ. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). | The Pd(0) species is the active catalyst. Pd(II) sources need to be reduced in situ, which can sometimes be inefficient. |

| 2. Ineffective Base | - Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄).[3][4] - Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.[5] | The base is crucial for the activation of the boronic acid for transmetalation.[6][7][8] Stronger bases can accelerate this step, especially with electron-deficient substrates.[3] | |

| 3. Poor Ligand Choice | - Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[9] | These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination. | |

| Significant starting material remaining | 1. Slow Oxidative Addition | - Increase reaction temperature. - Switch to a more electron-rich ligand. | The electron-deficient nature of the aryl bromide slows down the oxidative addition of the Pd(0) catalyst. |

| 2. Catalyst Decomposition | - Use a more robust ligand. - Ensure rigorous degassing of solvents and reagents. | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. | |

| Formation of homocoupled byproducts | 1. Boronic Acid Decomposition | - Use a boronic ester (e.g., pinacol ester) instead of the acid.[10] - Use anhydrous conditions with a base like K₃PO₄.[9] | Boronic acids can undergo protodeboronation or oxidation, leading to homocoupling.[11] |

| 2. Reductive Elimination from Ar-Pd-Ar | - Use a bulkier ligand to disfavor the formation of the Ar-Pd-Ar intermediate. | Steric hindrance can prevent the unwanted coupling of two aryl groups on the palladium center. | |

| Low yield with complex mixture of byproducts | 1. Side Reactions of the Phenol Group | - Protect the phenol group as a methyl ether or other stable protecting group. | The acidic proton of the phenol can interfere with the basic conditions of the reaction. |

| 2. Solvent Incompatibility | - Screen different solvents (e.g., dioxane, THF, toluene, DMF).[4][12][13] | Solvent polarity can influence the solubility of reagents and the stability of intermediates. |

Logical Troubleshooting Workflow

If you are experiencing low yields, follow this decision tree to systematically identify and address the root cause.

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.

II. In-Depth Protocol Optimization

Given the challenging nature of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol, a carefully optimized protocol is essential. The following is a detailed, step-by-step methodology that has proven effective for similar electron-deficient and sterically hindered substrates.

Optimized Experimental Protocol

Reagents and Materials:

-

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol

-

Arylboronic acid or ester

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

K₃PO₄ (Potassium phosphate, anhydrous, finely powdered)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas (high purity)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

-

Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst and ligand. For a typical reaction, use Pd₂(dba)₃ (2 mol %) and SPhos (4 mol %).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk flask containing the substrates and base. The typical concentration is 0.1 M with respect to the aryl bromide.

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.

-

Catalyst Addition: Add the catalyst/ligand solution to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is paramount to effective troubleshooting. The Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the coupling of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol, the oxidative addition step is often rate-limiting due to the electron-deficient nature of the aryl bromide.[15] The use of electron-rich and bulky phosphine ligands like SPhos is crucial to facilitate this step. The transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][8] With a phenolic substrate, a strong, non-nucleophilic base like K₃PO₄ is preferred to avoid side reactions. Finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst is generally facile but can be influenced by the steric and electronic properties of the ligands and substrates.

III. Frequently Asked Questions (FAQs)

Q1: Why is my reaction turning black?

A1: A blackening of the reaction mixture often indicates the formation of palladium black, which is finely divided, inactive palladium metal. This is a result of catalyst decomposition. To mitigate this, ensure rigorous exclusion of oxygen through proper degassing techniques and use robust ligands that stabilize the palladium catalyst throughout the catalytic cycle.

Q2: Can I use a different palladium catalyst?

A2: Yes, various palladium sources can be effective.[16] While Pd₂(dba)₃ is a common Pd(0) source, Pd(OAc)₂ can also be used, though it requires in-situ reduction. Pre-formed palladium-ligand complexes, often called pre-catalysts, are also excellent choices as they are typically more stable and can lead to more reproducible results.[9]

Q3: What is the role of water in the reaction?

A3: In many Suzuki couplings, a small amount of water can be beneficial, even in seemingly anhydrous reactions.[5] Water can aid in the dissolution of the base and facilitate the formation of the active boronate species. However, for substrates prone to protodeboronation, strictly anhydrous conditions may be necessary. For phenolic substrates, water can sometimes improve the efficiency of the one-pot process.[13]

Q4: My boronic acid is decomposing. What can I do?

A4: Boronic acids can be unstable under certain reaction conditions, leading to side reactions like homocoupling.[11][12] Using a more stable boronic ester, such as a pinacol ester, is a common and effective strategy to prevent decomposition.[10] Alternatively, using potassium trifluoroborate salts can also enhance stability and reactivity.[17][18]

Q5: The reaction works, but the yield is still moderate. How can I further optimize it?

A5: If you have addressed the common issues and still face moderate yields, a more systematic optimization approach may be necessary. This can involve screening a wider range of ligands, bases, and solvents.[19][20] Additionally, consider factors like reaction concentration and temperature. For particularly challenging substrates, exploring nickel-based catalyst systems could be a viable alternative.[4][7][15]

IV. References

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

Suzuki cross-coupling reaction - YouTube. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. [Link]

-

A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - NIH. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

-

The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. [Link]

-

Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. [Link]